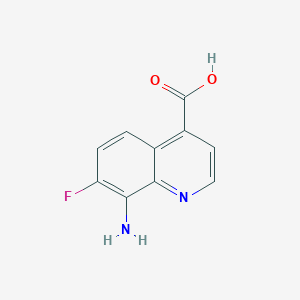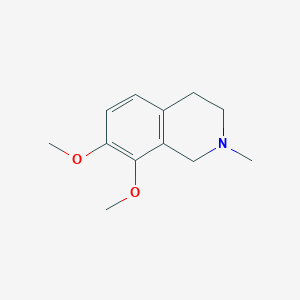![molecular formula C10H15N3S B11893179 2,7-Diazaspiro[4.4]nonane, 2-(5-isothiazolyl)- CAS No. 646056-47-5](/img/structure/B11893179.png)
2,7-Diazaspiro[4.4]nonane, 2-(5-isothiazolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,7-Diazaspiro[44]nonan-2-yl)isothiazole is a heterocyclic compound that features a spirocyclic structure with an isothiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,7-Diazaspiro[4.4]nonan-2-yl)isothiazole typically involves the reaction of appropriate precursors under specific conditions. One common method includes the cyclization of a suitable diazaspiro precursor with an isothiocyanate reagent. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2,7-Diazaspiro[4.4]nonan-2-yl)isothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the isothiazole ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a catalyst like pyridine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
5-(2,7-Diazaspiro[4.4]nonan-2-yl)isothiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 5-(2,7-Diazaspiro[4.4]nonan-2-yl)isothiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially leading to high specificity and potency.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(2,7-Diazaspiro[4.4]nonan-2-yl)-1,2,4-oxadiazole
- 2-(3,8-Diaryl-6-oxo-2,7-diazaspiro[4.4]nona-2,8-dien-1-ylidene)malononitrile
Uniqueness
5-(2,7-Diazaspiro[44]nonan-2-yl)isothiazole is unique due to its isothiazole ring, which imparts distinct chemical properties compared to other spirocyclic compounds
Eigenschaften
CAS-Nummer |
646056-47-5 |
|---|---|
Molekularformel |
C10H15N3S |
Molekulargewicht |
209.31 g/mol |
IUPAC-Name |
5-(2,7-diazaspiro[4.4]nonan-2-yl)-1,2-thiazole |
InChI |
InChI=1S/C10H15N3S/c1-4-12-14-9(1)13-6-3-10(8-13)2-5-11-7-10/h1,4,11H,2-3,5-8H2 |
InChI-Schlüssel |
YUKHHOUFUDHONZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC12CCN(C2)C3=CC=NS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Amino-5H-chromeno[4,3-D]pyrimidin-5-one](/img/structure/B11893101.png)



![2-(3H-Imidazo[4,5-c]pyridin-2-yl)aniline](/img/structure/B11893120.png)


![2,3-Dihydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile](/img/structure/B11893136.png)

![4-Chloro-3-cyclobutyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893138.png)

![7-Vinyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B11893155.png)


